Product packaging for 5-(2-Bromopropyl)-1,3-benzodioxole(Cat. No.:CAS No. 5463-71-8)

5-(2-Bromopropyl)-1,3-benzodioxole

Cat. No.: B1604743
CAS No.: 5463-71-8
M. Wt: 243.1 g/mol
InChI Key: HRTRXPZBWBBZNP-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkyl Benzodioxoles and Their Chemical Significance

5-(2-Bromopropyl)-1,3-benzodioxole belongs to the class of halogenated alkyl benzodioxoles. The benzodioxole moiety itself is a key structural feature in many natural products and synthetic compounds with diverse biological activities. The introduction of a halogen atom, in this case, bromine, to the alkyl side chain significantly influences the compound's reactivity. Halogenated organic compounds are of immense importance in medicinal chemistry and materials science due to the unique properties that halogens impart. nih.govnih.gov The carbon-bromine bond in this compound is a key functional group, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic chemistry.

The presence of the bromine atom can also enhance the lipophilicity of the molecule, a property that can be crucial in the development of bioactive compounds by potentially improving membrane permeability. nih.gov The study of halogenated benzodioxoles contributes to a deeper understanding of structure-activity relationships in various biological targets.

Role as a Key Intermediate in Complex Organic Synthesis

The primary role of this compound in organic chemistry is that of a key intermediate. Its structure is a precursor to a variety of more complex molecules. The benzodioxole ring system is found in numerous pharmacologically active compounds, and the bromopropyl side chain provides a reactive handle for further molecular elaboration. nih.govnih.gov For instance, the bromine atom can be readily displaced by a wide range of nucleophiles in substitution reactions, or it can be eliminated to form an alkene, providing a pathway to a different set of derivatives. This versatility makes it a valuable building block for chemists seeking to construct intricate molecular architectures. The synthesis of derivatives from this intermediate is crucial in the discovery of new therapeutic agents and other functional organic materials. google.com

Overview of Research Trajectories in Synthesis, Analysis, and Transformation

Current research involving compounds like this compound is multifaceted. One major trajectory focuses on the development of efficient and stereoselective synthetic methods. Given the potential for chirality at the carbon atom bearing the bromine, methods to control the stereochemistry of this center are of significant interest.

Another area of active investigation is the analytical characterization of these molecules. The use of modern spectroscopic techniques is essential to confirm the structure and purity of the synthesized compounds. nih.govijcmas.com

Furthermore, research is continuously exploring new transformations of this compound. This includes its use in cross-coupling reactions, the formation of organometallic reagents, and its application in the synthesis of heterocyclic compounds. The overarching goal of these research efforts is to expand the synthetic utility of this and related halogenated benzodioxoles, thereby enabling the creation of novel molecules with desired properties. rsc.org

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
IUPAC Name This compound
CAS Number 5463-71-8
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available

Spectroscopic Data

The characterization of this compound relies on various spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, the methine proton attached to the bromine-bearing carbon, the methylene protons of the propyl chain, and the terminal methyl protons. nih.gov

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. nih.gov

Carbon Atom Chemical Shift (ppm)
Aromatic Carbons~108-148
O-CH₂-O~101
CH(Br)~49-51
CH₂~40-42
CH₃~22-24

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

IR (Infrared) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. nih.gov

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-3000
C-O (ether)~1030-1250
C-Br~500-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The presence of bromine is typically indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a roughly 1:1 ratio). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B1604743 5-(2-Bromopropyl)-1,3-benzodioxole CAS No. 5463-71-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5463-71-8

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

IUPAC Name

5-(2-bromopropyl)-1,3-benzodioxole

InChI

InChI=1S/C10H11BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6H2,1H3

InChI Key

HRTRXPZBWBBZNP-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)Br

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)Br

Other CAS No.

5463-71-8

Origin of Product

United States

Sophisticated Analytical Characterization and Methodological Development

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of 5-(2-Bromopropyl)-1,3-benzodioxole, with the molecular formula C₁₀H₁₁BrO₂, relies on the synergistic use of various spectroscopic techniques. nih.gov Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylenedioxy protons, and the protons of the bromopropyl side chain. The aromatic region is expected to show a complex splitting pattern due to the three non-equivalent protons on the benzene (B151609) ring. The methylenedioxy group would present a characteristic singlet. The bromopropyl chain would display signals for the methine proton adjacent to the bromine atom, the methylene (B1212753) protons, and the terminal methyl group, with their multiplicity and coupling constants providing clear evidence of their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals would be expected, corresponding to the carbons of the benzodioxole core and the bromopropyl side chain. The chemical shifts of these carbons are influenced by their local electronic environment, allowing for their assignment. nih.gov

Carbon Atom Predicted Chemical Shift (ppm)
C=O (in acids and esters)170 - 185
C in aromatic rings125 - 150
C=C (in alkenes)115 - 140
RCH₂OH50 - 65
RCH₂Cl40 - 45
RCH₂NH₂37 - 45
R₃CH25 - 35
CH₃CO-20 - 30
R₂CH₂16 - 25
RCH₃10 - 15

Table 1: A generalized table of typical ¹³C NMR chemical shifts. Specific assignments for this compound would require experimental data. bhu.ac.inwisc.edulibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the confident determination of its molecular formula, C₁₀H₁₁BrO₂. nih.gov

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering valuable structural information. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in distinctive M and M+2 peaks for the molecular ion and any bromine-containing fragments. spectrabase.com Common fragmentation pathways for such compounds involve the loss of the bromine atom, cleavage of the propyl side chain, and rearrangements of the benzodioxole ring.

Ion m/z (relative intensity) Possible Assignment
[C₁₀H₁₁⁷⁹BrO₂]⁺(M)Molecular Ion
[C₁₀H₁₁⁸¹BrO₂]⁺(M+2)Molecular Ion Isotope
[C₁₀H₁₁O₂]⁺M-BrLoss of Bromine
[C₉H₈O₂]⁺Loss of CH₂Br
[C₇H₅O₂]⁺Benzodioxole fragment

Table 2: A hypothetical fragmentation table for this compound based on common fragmentation patterns of related compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H stretching, the C=C stretching of the benzene ring, the C-O-C stretching of the dioxole ring, and the C-Br stretching of the alkyl halide. The presence of the methylenedioxy group is typically confirmed by strong absorptions in the region of 1250-1040 cm⁻¹. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show bands corresponding to the various functional groups, with aromatic ring vibrations often being particularly strong and well-defined. acs.org

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-O-C Asymmetric Stretch (Dioxole)~1250
C-O-C Symmetric Stretch (Dioxole)~1040
C-Br Stretch650 - 550

Table 3: A generalized table of expected IR and Raman active vibrational modes for this compound. esisresearch.orgnih.govresearchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The benzodioxole moiety in this compound acts as a chromophore. The UV-Vis spectrum is expected to show absorption maxima characteristic of the substituted benzene ring system. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the aromatic ring. For instance, safrole and isosafrole, which are structurally related, exhibit distinct UV absorption profiles. nih.govnih.gov

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for detecting any trace impurities. nih.gov

In a typical GC-MS analysis, the compound is vaporized and passed through a chromatographic column, where it is separated from other components based on its volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the quantitative analysis and preparative purification of this compound. The versatility of HPLC allows for the development of robust methods to determine the purity of synthetic batches and to isolate the compound in high purity for further studies.

In a typical quantitative analysis, a reversed-phase HPLC method would be employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for retaining the relatively nonpolar this compound molecule. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to ensure consistent ionization states. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently utilized to ensure good separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, set at a wavelength where the benzodioxole ring exhibits strong absorbance.

For preparative separation, the principles remain the same, but the scale is significantly larger. warwick.ac.uk The goal shifts from simply quantifying the components to isolating a substantial amount of the desired compound. warwick.ac.uk This necessitates the use of larger columns with greater loading capacity. lcms.cz While analytical HPLC deals with microgram quantities, preparative HPLC can handle milligram to gram-scale purifications. warwick.ac.uk The increased sample load in preparative HPLC can lead to broader peaks, and method development focuses on maximizing throughput and purity while maintaining resolution. warwick.ac.uk

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterQuantitative AnalysisPreparative Separation
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 50-95% B over 15 min60-90% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 288 nmUV at 290 nm
Injection Vol. 10 µL500 µL

Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and efficient monitoring of chemical reactions that produce this compound. sci-hub.stthieme.de Its simplicity and speed allow chemists to quickly assess the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. merckmillipore.com

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. The different components of the reaction mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase. After development, the plate is visualized under UV light, where the benzodioxole moiety will appear as a dark spot. By comparing the retention factor (Rf) of the product spot to that of the starting materials, a clear picture of the reaction's progress can be obtained. merckmillipore.com This technique is crucial for determining the optimal reaction time and for screening different reaction conditions to maximize the yield of this compound. sci-hub.st

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in its solid state. researchgate.net While a crystal structure for this compound itself is not publicly available, analysis of closely related bromo-substituted benzodioxole derivatives offers significant insight into the likely structural features. nih.govnih.gov

Single Crystal Growth Techniques for this compound and Its Derivatives

The prerequisite for any X-ray diffraction study is the availability of a high-quality single crystal. arxiv.orgresearchgate.net For a compound like this compound, which is likely to be a solid at room temperature, several techniques could be employed for crystal growth. nih.gov A common and effective method is slow evaporation of a saturated solution. researchgate.net The compound would be dissolved in a suitable solvent or a mixture of solvents, and the solution would be allowed to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, eventually leading to the formation of well-ordered crystals. The choice of solvent is critical and often determined through empirical screening of various options. For related benzodioxole derivatives, mixtures of solvents like toluene (B28343) and acetone (B3395972) have proven successful. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Br⋯O and C—H⋯π interactions)

The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, several key interactions would be anticipated based on its structure and studies of analogous compounds. nih.govnih.govresearchgate.net

One of the most significant interactions would likely be the halogen bond between the bromine atom of one molecule and an oxygen atom of the benzodioxole ring of a neighboring molecule (Br⋯O). nih.govnih.gov This type of interaction has been observed to drive the formation of one-dimensional chains in the crystal structures of other bromo-benzodioxole compounds. nih.gov

Chiral Analysis of this compound Enantiomers

The presence of a chiral center at the second carbon of the propyl chain means that this compound exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical, as they may exhibit different biological activities.

Development of Chiral Chromatographic Methods

Chiral chromatography is the most powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC). For a compound like this compound, chiral HPLC would be the method of choice.

The development of a chiral HPLC method involves screening a variety of commercially available CSPs. These columns contain a chiral selector, which is a single enantiomer of a chiral compound that is immobilized on the stationary phase. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus separation.

Common types of CSPs that could be effective for separating the enantiomers of this compound include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or cyclodextrin-based phases. The mobile phase composition, typically a mixture of a nonpolar organic solvent like hexane and a more polar alcohol like isopropanol (B130326) or ethanol, is carefully optimized to achieve the best separation. The choice of the alcohol modifier can significantly influence the enantioselectivity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis. For a chiral compound like this compound, which possesses a single stereocenter at the C-2 position of the propyl chain, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), serve as a powerful tool for assigning the (R) or (S) configuration. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. nih.govmtoz-biolabs.com

The principle behind using ECD for absolute configuration assignment lies in the fact that enantiomers, while having identical physical properties in a non-chiral environment, exhibit equal and opposite ECD spectra. By comparing the experimentally measured ECD spectrum of an enantiomer with spectra predicted through quantum chemical calculations, a definitive assignment of its absolute configuration can be made. researchgate.netnih.gov

The process of assigning the absolute configuration of this compound using a combination of experimental and computational methods would theoretically involve the following steps:

Quantum Chemical Calculations: Time-Dependent Density Functional Theory (TD-DFT) is a robust method used to calculate the ECD spectra for each identified stable conformer of both enantiomers. researchgate.netrsc.org These calculations predict the excitation energies (wavelengths), rotatory strengths, and oscillator strengths of the electronic transitions. nih.gov

Spectral Simulation: The calculated rotatory strengths for each conformer are then typically fitted to Gaussian functions to simulate the full ECD spectrum. A Boltzmann-weighted average of the spectra of all significant conformers is computed to generate the final predicted ECD spectrum for each enantiomer at a given temperature. researchgate.net

Comparison with Experimental Data: The theoretically predicted ECD spectra for the (R) and (S)-enantiomers are then compared with the experimental ECD spectrum obtained from a purified sample of one of the enantiomers. A match between the experimental spectrum and the predicted spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration. mtoz-biolabs.com

Table 1: Illustrative Calculated Electronic Transitions and Rotatory Strengths for a Conformer of (R)-5-(2-Bromopropyl)-1,3-benzodioxole

Electronic TransitionCalculated Wavelength (nm)Rotatory Strength (R) [10⁻⁴⁰ cgs]Oscillator Strength (f)
π → π288+15.70.045
π → π255-22.40.150
π → π230+8.90.110
π → π210-35.10.320

Note: The data in this table is hypothetical and serves for illustrative purposes only, demonstrating the expected output from a TD-DFT calculation. The signs of the rotatory strengths for the (S)-enantiomer would be opposite.

The application of empirical rules, such as the sector rule for the 1,2-methylenedioxybenzene chromophore, can sometimes provide a preliminary indication of the absolute configuration. However, the reliability of such rules can be limited, especially in molecules with conformational flexibility or the presence of multiple interacting chromophores. nih.gov Therefore, the combination of experimental ECD measurement and high-level computational prediction remains the gold standard for the definitive assignment of the absolute configuration of chiral molecules like this compound.

Chemical Reactivity and Transformation Studies of 5 2 Bromopropyl 1,3 Benzodioxole

Reactions of the Bromopropyl Moiety

The side chain of 5-(2-bromopropyl)-1,3-benzodioxole, with a bromine atom attached to the second carbon, is the primary site for a variety of chemical reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The bromine atom on the propyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

SN2 Pathway: With strong, sterically unhindered nucleophiles, the reaction is likely to follow an SN2 mechanism. This involves a backside attack on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon is chiral.

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via an SN1 mechanism. This pathway involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either side, resulting in a racemic mixture if the starting material is chiral.

NucleophileProductReaction Type
Hydroxide (B78521) (OH⁻)1-(1,3-Benzodioxol-5-yl)propan-2-olSN2
Cyanide (CN⁻)3-(1,3-Benzodioxol-5-yl)butanenitrileSN2
Ammonia (NH₃)1-(1,3-Benzodioxol-5-yl)propan-2-amineSN2

Elimination Reactions leading to Unsaturated Side Chains

When treated with a strong, sterically hindered base, this compound can undergo elimination reactions, typically following the E2 pathway. This results in the formation of a double bond in the propyl side chain, yielding unsaturated derivatives. The primary product of this reaction is typically 5-allyl-1,3-benzodioxole, also known as safrole.

ReagentProductReaction Type
Potassium tert-butoxide5-Allyl-1,3-benzodioxole (Safrole)E2 Elimination

Organometallic Reactions and Cross-Coupling Strategies for Further Functionalization

The bromo-functionalized side chain allows for the formation of organometallic reagents, such as Grignard reagents, by reacting with magnesium metal. This organometallic intermediate can then be used in various carbon-carbon bond-forming reactions.

Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netfishersci.co.uklibretexts.org This powerful reaction allows for the formation of a new carbon-carbon bond by coupling the bromopropyl group with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com This strategy opens up a wide range of possibilities for introducing diverse aryl or vinyl substituents to the side chain. nih.govnih.gov

ReactionReagentsProduct
Grignard FormationMg, THF(1-(1,3-Benzodioxol-5-yl)propan-2-yl)magnesium bromide
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base5-(2-Arylpropyl)-1,3-benzodioxole

Reactivity of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is an electron-rich aromatic system, which influences its reactivity, particularly in electrophilic aromatic substitution reactions. chemicalbook.comwikipedia.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The methylenedioxy group (-O-CH₂-O-) is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic attack. chemicalbook.com This group directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkages. In the case of this compound, the positions open for substitution are C4 and C6. The bulky bromopropyl group at the 5-position may sterically hinder the C4 and C6 positions to some extent, influencing the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄5-(2-Bromopropyl)-6-nitro-1,3-benzodioxole
BrominationBr₂, FeBr₃6-Bromo-5-(2-bromopropyl)-1,3-benzodioxole

Derivatization Strategies for Accessing Related Chemical Entities

The bromine atom on the second carbon of the propyl chain is a good leaving group, making this compound a valuable precursor for synthesizing other compounds through nucleophilic substitution reactions.

The displacement of the bromide by an amine is a well-documented transformation pathway for this compound. This SN2 reaction is a cornerstone in the synthesis of various phenethylamine (B48288) derivatives. A prominent example is the reaction with methylamine (B109427) to produce 3,4-methylenedioxymethamphetamine (MDMA). nih.gov This reaction involves the nucleophilic attack of the amine on the carbon atom bonded to the bromine, leading to the inversion of stereochemistry if a chiral starting material is used.

The reaction is typically carried out in a suitable solvent, such as methanol. nih.gov The displacement of the bromide by methylamine proceeds to form the corresponding secondary amine. nih.gov

Table 1: Synthesis of Amine Derivative from this compound

ReactantReagentProductReaction Type
This compoundMethylamine (CH₃NH₂)3,4-Methylenedioxymethamphetamine (MDMA)Nucleophilic Substitution (SN2)

Ether Derivatives: Ether derivatives can be synthesized from this compound via the Williamson ether synthesis. masterorganicchemistry.compressbooks.pub This method involves the reaction of an alkoxide (RO⁻) with the alkyl halide. The alkoxide, acting as a potent nucleophile, displaces the bromide to form a new carbon-oxygen bond, resulting in an ether. masterorganicchemistry.com

However, as this compound is a secondary alkyl halide, the Williamson ether synthesis is often complicated by a competing elimination (E2) reaction. libretexts.org The alkoxide can also function as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, which leads to the formation of an alkene (safrole) instead of the desired ether. The outcome of the reaction is highly dependent on the steric hindrance of the reactants and the reaction conditions. libretexts.org

Ester Derivatives: Similarly, ester derivatives can be prepared through the reaction of this compound with a carboxylate salt (RCOO⁻). In this SN2 reaction, the carboxylate anion acts as the nucleophile, displacing the bromide to form an ester. This method is a direct route to ester functionalities, though, like the ether synthesis, it can face competition from elimination reactions depending on the basicity of the carboxylate salt and the solvent system employed. sciencemadness.org

Table 2: General Derivatization Strategies

Starting MaterialReagent ClassPotential Product ClassPrimary ReactionCompeting Reaction
This compoundAlkoxide (RO⁻)EtherWilliamson Ether Synthesis (SN2)Elimination (E2)
This compoundCarboxylate (RCOO⁻)EsterNucleophilic Substitution (SN2)Elimination (E2)

Stability and Degradation Pathways

The stability of this compound is a critical factor in its storage and environmental fate. Degradation can occur through several pathways, including photolysis, hydrolysis, and oxidation, affecting either the alkyl bromide side chain or the benzodioxole ring.

Specific studies detailing the photolytic degradation of this compound are not extensively available in the reviewed scientific literature. In general, alkyl halides can undergo photolysis where the carbon-bromine bond is cleaved by UV radiation, potentially leading to radical intermediates. The benzodioxole ring itself may also be susceptible to photochemical reactions. However, without specific experimental data, the precise mechanisms and resulting products remain uncharacterized.

The hydrolytic stability of this compound is dependent on pH. As a secondary alkyl halide, it can undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions in aqueous media.

Neutral Conditions (pH ≈ 7): Hydrolysis is expected to be relatively slow. The primary reaction would be a slow substitution of the bromine atom by water to form the corresponding alcohol, 1-(1,3-benzodioxol-5-yl)propan-2-ol.

Acidic Conditions (pH < 7): The rate of hydrolysis may be slightly enhanced, proceeding through a mechanism with SN1 characteristics, involving the formation of a secondary carbocation intermediate.

Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion (OH⁻) is a stronger nucleophile than water and a strong base. This significantly increases the rates of both SN2 substitution to form the alcohol and, more competitively, E2 elimination to form the alkene, safrole.

Detailed kinetic studies and product distribution analyses for the hydrolysis of this specific compound under varied pH conditions are not widely reported.

The benzodioxole ring is susceptible to oxidative degradation. Studies on similar alkyl-substituted aromatic compounds indicate that strong oxidizing agents, such as hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals, can lead to ring cleavage. nih.govresearchgate.net The proposed mechanism involves the initial addition of the radical to the aromatic ring, followed by a reaction with molecular oxygen. This can form a bicyclic peroxy intermediate that subsequently undergoes cleavage, breaking open the aromatic ring to form smaller, more oxidized species like oxoenals and oxodials. nih.govresearchgate.net

Furthermore, the methylene (B1212753) bridge of the dioxole ring can be a point of instability. For instance, under certain catalytic conditions at elevated temperatures, related 1,3-benzodioxole compounds have been observed to form dimers such as bis(benzo[d] nih.govmasterorganicchemistry.comdioxol-5-yl)methane, indicating a cleavage and rearrangement involving the CH₂ group of the ring. nih.gov Enzymatic systems, particularly catechol dioxygenases, are also known to catalyze the oxidative cleavage of catechol-like structures, a reaction that could be relevant to the biodegradation of the benzodioxole moiety. rsc.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(2-Bromopropyl)-1,3-benzodioxole, these methods can predict its three-dimensional shape, the distribution of electrons, and its inherent reactivity. Basic computed properties for the molecule are summarized in the table below.

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol nih.gov
Exact Mass 241.99424 Da nih.gov
Complexity 174 nih.gov
XLogP3 3.3 nih.gov
Formal Charge 0 nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure.

The molecule consists of a relatively rigid 1,3-benzodioxole (B145889) ring system and a flexible bromopropyl side chain. While the benzodioxole core is mostly planar, the five-membered dioxole ring typically adopts a slight "envelope" conformation, where one of the atoms (often the methylene (B1212753) carbon) is out of the plane of the other four. researchgate.net The primary conformational flexibility arises from rotation around the C-C single bonds of the propyl chain. Computational analysis would identify several low-energy conformers (rotamers) that differ in the spatial orientation of the bromine atom relative to the aromatic ring. These calculations are crucial for understanding how the molecule's shape influences its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is nucleophilic (electron-donating), while the LUMO is electrophilic (electron-accepting). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3-benzodioxole ring, due to the electron-donating effect of the two oxygen atoms. This makes the aromatic ring the likely site for electrophilic attack. Conversely, the LUMO is predicted to be centered on the antibonding σ* orbital of the carbon-bromine (C-Br) bond. This low-energy unoccupied orbital makes the carbon atom attached to the bromine highly susceptible to nucleophilic attack, which is the fundamental electronic basis for its participation in substitution and elimination reactions. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

Orbital Primary Location Predicted Chemical Role
HOMO 1,3-Benzodioxole Ring Nucleophilic; site of electrophilic attack
LUMO C-Br σ* (antibonding) orbital Electrophilic; site of nucleophilic attack

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution across a molecule's surface. mdpi.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. walisongo.ac.id In an MESP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and attractive to nucleophiles. researchgate.net

For this compound, the MESP map would show significant negative potential around the two oxygen atoms of the dioxole ring and the electronegative bromine atom. These sites represent likely points for hydrogen bonding or coordination with electrophiles. researchgate.net In contrast, a region of positive potential would be expected on the carbon atom bonded to the bromine, confirming its electrophilic character and susceptibility to nucleophilic attack. The hydrogen atoms of the aromatic ring and the propyl chain would also exhibit positive potential.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reactions, including the identification of intermediate structures and the characterization of transition states. This provides deep insights into reaction mechanisms and helps predict product outcomes.

The compound this compound is itself a product of a reaction, typically the bromination of isosafrole (1,3-benzodioxole, 5-(1-propenyl)-). Computational modeling can simulate this electrophilic addition reaction. The mechanism involves the attack of the propenyl double bond on a bromine source (like HBr), leading to the formation of a secondary carbocation intermediate, which is stabilized by the adjacent phenyl ring. The subsequent attack by a bromide ion on this carbocation yields the final product.

Computational studies would focus on:

Calculating the activation energy for the formation of the carbocation intermediate.

Modeling the geometry and stability of the transition state.

Confirming that the formation of the secondary carbocation (leading to the 2-bromo product) is more favorable than the primary carbocation.

As an alkyl halide, this compound is expected to undergo both nucleophilic substitution (Sₙ) and elimination (E) reactions. Computational modeling is essential for predicting the competition between these pathways (Sₙ1, Sₙ2, E1, E2) under various conditions.

Sₙ2/E2 Pathways: With strong, non-bulky nucleophiles, an Sₙ2 reaction is likely, where the nucleophile attacks the carbon and displaces the bromide ion in a single, concerted step. With a strong, sterically hindered base, the E2 pathway is favored, leading to the abstraction of a proton and formation of an alkene (isosafrole or safrole). Computational models can calculate the activation barriers for both the Sₙ2 and E2 transition states to predict the product ratio. mdpi.com

Sₙ1/E1 Pathways: In polar, protic solvents and with weak nucleophiles/bases, a stepwise Sₙ1/E1 mechanism may occur. This pathway proceeds through the formation of the same secondary carbocation intermediate discussed in the bromination reaction. Computational studies can model the stability of this carbocation and the subsequent, low-energy steps of nucleophilic attack or proton abstraction. mdpi.com

By mapping the potential energy surfaces for these competing reactions, theoretical chemistry can provide a detailed forecast of the compound's reactivity.

Table 3: Predicted Reaction Pathways and Computational Focus

Reaction Type Key Features Computational Investigation Focus
Sₙ2 Concerted, bimolecular substitution Geometry and energy of the five-coordinate transition state
E2 Concerted, bimolecular elimination Geometry and energy of the anti-periplanar transition state
Sₙ1 / E1 Stepwise, via carbocation intermediate Stability of the secondary carbocation; activation barriers for nucleophilic attack vs. deprotonation

Spectroscopic Property Predictions and Validation

The prediction of spectroscopic properties through computational means is a powerful approach to confirm molecular structure and understand its electronic environment. By simulating spectra and comparing them with experimental data, a detailed portrait of the molecule can be achieved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The theoretical calculation of ¹H and ¹³C NMR chemical shifts provides a robust method for assigning experimental spectra. A common and effective method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, often utilized within the framework of Density Functional Theory (DFT). uncw.edu

The computational process involves an initial geometry optimization of the this compound molecule to determine its most stable three-dimensional conformation. Following this, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is contingent on the level of theory and the basis set employed in the calculations. A workflow for this involves obtaining ground state conformers, calculating NMR isotropic shielding constants via DFT, and then predicting the ¹H NMR spectrum. nih.gov

A comparative analysis of the theoretically calculated and experimentally observed chemical shifts can aid in the unambiguous assignment of spectral peaks. Any significant deviations between the theoretical and experimental values can indicate specific conformational effects or intermolecular interactions present in the experimental sample that are not captured in the gas-phase theoretical model. uncw.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom IdentifierPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.6 - 6.8108 - 122
O-CH₂-O5.9 - 6.0101 - 102
Ar-CH₂2.7 - 2.940 - 42
CH-Br4.1 - 4.350 - 55
CH₃1.6 - 1.822 - 25
Aromatic C (quaternary)133 - 135
Aromatic C-O146 - 148

Note: The data in this table is illustrative and represents typical chemical shift ranges for the specified functional groups. Actual computational results would provide more precise values.

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Theoretical computations of vibrational frequencies and intensities are crucial for the accurate assignment of experimental spectra. These calculations are generally performed using the harmonic approximation on the optimized molecular geometry.

The computational procedure begins with a frequency calculation on the optimized structure to compute the second derivatives of the energy with respect to the nuclear coordinates. This yields the vibrational frequencies. A key validation step is to ensure there are no imaginary frequencies, which would indicate a transition state rather than a stable energy minimum. The calculated frequencies and their corresponding IR intensities and Raman scattering activities are then used to generate theoretical spectra.

It is a standard practice to apply an empirical scaling factor to the calculated harmonic frequencies to correct for the overestimation that is inherent in the harmonic approximation. The specific scaling factor is dependent on the chosen computational method and basis set. A study on a related 1,3-benzodioxole derivative successfully used DFT to simulate FT-IR and FT-Raman spectra, assigning vibrational modes through potential energy distribution (PED). tandfonline.com This allows for the definitive assignment of characteristic vibrations, such as the aromatic C-H stretching, the C-O-C stretching of the dioxole ring, and the C-Br stretching in this compound.

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1620 - 1475
Asymmetric C-O-C Stretch (dioxole)1260 - 1230
Symmetric C-O-C Stretch (dioxole)1045 - 1030
C-Br Stretch700 - 500

Note: This table presents typical frequency ranges for the described vibrational modes. Precise values are obtained from specific quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for modeling isolated molecules, molecular dynamics (MD) simulations provide a means to study the behavior of this compound in a more realistic condensed-phase environment, such as in a solvent. nih.gov MD simulations track the movements of atoms and molecules over time, governed by the principles of classical mechanics.

These simulations offer critical insights into:

Solvent Effects: The nature of the solvent can profoundly influence the conformational preferences and spectroscopic properties of the solute. MD simulations can explicitly model the interactions between this compound and the surrounding solvent molecules. This allows for the characterization of the solvation shell and its impact on the molecule's geometry.

Intermolecular Interactions: In a liquid state or in solution, molecules of this compound will interact with each other through forces such as van der Waals and dipole-dipole interactions. MD simulations can quantify these interactions and help explain macroscopic properties. The stability of protein complexes, for instance, has been studied using MD simulations by analyzing RMSD values over time. nih.gov

By employing a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, it is possible to achieve a highly accurate description of the system in solution. In this method, the solute molecule is treated with quantum mechanics, while the solvent is modeled using a classical force field. This integrated approach allows for a detailed investigation of how specific solvent interactions can influence the spectroscopic properties of this compound.

Forensic Chemical Perspectives on 5 2 Bromopropyl 1,3 Benzodioxole

Chemical Profiling of Precursor Syntheses and Impurity Analysis

The forensic analysis of clandestinely produced substances extends beyond the identification of the primary product. A crucial aspect of chemical intelligence is the profiling of impurities, which can provide significant insights into the synthetic route employed. The compound 5-(2-Bromopropyl)-1,3-benzodioxole is a key intermediate in the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) and related compounds, making its chemical signature a focal point for forensic chemists. nih.gov The analysis of by-products and impurities associated with its synthesis can help to establish links between different seizures of precursor materials and final products. clhc.nlbelspo.be

Identification of By-products and Impurities Unique to Specific Synthetic Routes

The synthesis of this compound typically starts from safrole or isosafrole, which are naturally occurring essential oils. nih.govnih.gov The specific impurities found in a sample of this compound are highly dependent on the chosen synthetic pathway and the reaction conditions.

One common method involves the hydrobromination of isosafrole. In an ideal reaction, the hydrogen bromide would add across the double bond of the propenyl group to yield this compound. However, side reactions and incomplete reactions can lead to a range of impurities. For instance, if the starting material, isosafrole, is not fully consumed, it will be present as a major impurity. Additionally, the reaction may produce other brominated species or isomers depending on the precise conditions.

Another potential route involves the conversion of safrole to an intermediate alcohol, followed by bromination. Impurities from this route could include unreacted alcohol precursor and by-products from the bromination step. The purity of the initial precursors, such as safrole, will also introduce its own set of impurities that can carry through the synthesis. nih.gov

The table below summarizes potential by-products and impurities that could be associated with the synthesis of this compound.

Impurity/By-productLikely OriginSignificance in Forensic Analysis
IsosafroleUnreacted starting material from the hydrobromination of isosafrole.Indicates the use of isosafrole as a precursor.
SafroleUnreacted starting material or impurity in the isosafrole precursor.Suggests the use of safrole as the initial precursor, which was then isomerized to isosafrole.
Di-isosafrole etherA potential by-product from the reaction of isosafrole under acidic conditions.Can be indicative of specific reaction conditions and the use of certain catalysts.
1-(1,3-Benzodioxol-5-yl)propan-2-olIncomplete bromination of the alcohol intermediate.Points to a synthetic route involving an alcohol intermediate.
Positional isomers of brominationBromination at other positions on the aromatic ring or side chain.Can provide clues about the specific brominating agent and reaction conditions used.

Methodologies for Forensic Trace Analysis in Chemical Samples

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), offers another powerful tool for analyzing these samples. acs.org HPLC can be advantageous for thermally labile compounds that may degrade in a hot GC injector. Nuclear magnetic resonance (NMR) spectroscopy, while less commonly used for routine trace analysis, can be invaluable for the definitive structural elucidation of unknown impurities. nih.gov

The general workflow for forensic trace analysis of a sample suspected to contain this compound would involve:

Sample Preparation: Dissolving the sample in a suitable organic solvent.

Screening: A preliminary analysis by a technique like GC-MS to identify the major components and get a tentative impurity profile.

Quantification: Using a calibrated method to determine the concentration of the main compound and significant impurities.

Structural Elucidation: For unknown impurities, techniques like high-resolution mass spectrometry (HRMS) and NMR may be employed to determine their exact chemical structure.

Analytical Markers for Clandestine Synthesis Route Identification

The concept of "analytical markers" or "synthesis markers" is central to the forensic intelligence derived from chemical profiling. clhc.nl These are specific impurities or by-products that are uniquely characteristic of a particular synthetic method. For this compound, the presence of certain compounds can act as a fingerprint for the clandestine lab's chosen chemistry.

For example, the detection of specific regioisomers of bromination on the benzodioxole ring could point to the use of a particular brominating agent or a specific set of reaction conditions that favor that substitution pattern. Similarly, the relative ratios of different impurities can also be a valuable marker. A high concentration of unreacted isosafrole might suggest an inefficient reaction setup, which could be a characteristic of a less sophisticated clandestine operation.

The table below outlines some potential analytical markers and their associated synthetic routes for the production of this compound.

Analytical MarkerAssociated Synthetic Route/Condition
High concentration of isosafroleInefficient hydrobromination of isosafrole.
Presence of 1-(1,3-Benzodioxol-5-yl)propan-2-olSynthesis via an alcohol intermediate.
Specific brominated dimersCan be indicative of high temperatures or prolonged reaction times.
Absence of safroleDirect use of purified isosafrole as the starting material.

Development of Reference Materials and Databases for Forensic Chemistry

The reliable identification of impurities and the establishment of synthesis routes depend heavily on the availability of well-characterized reference materials and comprehensive databases. nih.govojp.gov Forensic laboratories require certified reference materials (CRMs) of this compound and its potential impurities to accurately calibrate their analytical instruments and validate their methods.

Furthermore, the creation of extensive databases of impurity profiles is a critical step in advancing forensic chemical intelligence. rti.orgdntb.gov.ua These databases would ideally contain the chemical profiles of this compound produced via a wide variety of synthetic methods and conditions. When a new sample is seized, its impurity profile can be compared against the database to find potential matches, thereby linking it to a specific synthetic methodology.

International collaboration between law enforcement agencies and forensic science institutions is key to the successful development and population of such databases. belspo.be By sharing data on seized samples, a more complete picture of the clandestine synthesis landscape can be formed, ultimately aiding in the disruption of illicit drug manufacturing networks.

Future Research Directions and Emerging Applications in Chemical Synthesis

Exploration of Novel Synthetic Pathways to Chiral 5-(2-Bromopropyl)-1,3-benzodioxole

The development of stereoselective methods to synthesize chiral molecules is a paramount goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Future research will likely focus on creating enantiomerically pure forms of this compound. One promising avenue is the use of asymmetric synthesis, which has been successfully employed for the preparation of related chiral compounds like the enantiomers of 1-(1,3-benzodioxol-5-yl)-2-butanamine. nih.gov

Potential strategies could involve:

Chiral auxiliaries: Temporarily incorporating a chiral group to direct the stereochemical outcome of the bromination reaction.

Asymmetric catalysis: Employing chiral catalysts, such as those based on transition metals with chiral ligands, to facilitate enantioselective bromination or related transformations.

Enzymatic resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral product.

The successful development of these pathways would provide access to enantiomerically pure building blocks, expanding the scope of their application in the synthesis of complex, stereochemically defined target molecules.

Integration into Flow Chemistry Systems for Enhanced Efficiency and Safety

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. uc.pt The integration of the synthesis and subsequent reactions of this compound into flow systems is a significant area for future research.

Recent studies have demonstrated the successful use of flow chemistry for the acylation of 1,3-benzodioxole (B145889), a related starting material. mdpi.com This work highlights the potential for developing continuous processes for the production of this compound and its derivatives. Key areas of investigation will include:

Reactor design and optimization: Developing microreactors and packed-bed reactors specifically designed for the handling of reactive intermediates and hazardous reagents often involved in bromination reactions.

In-line purification and analysis: Integrating purification techniques, such as liquid-liquid extraction or chromatography, and analytical methods directly into the flow system to enable real-time monitoring and control of the reaction. uc.pt

These advancements could lead to more sustainable and cost-effective manufacturing processes for compounds derived from this compound.

Development of Advanced Analytical Techniques for Real-time Monitoring of Its Reactions

To fully realize the potential of both batch and flow syntheses involving this compound, the development of advanced analytical techniques for real-time reaction monitoring is crucial. Such techniques provide immediate feedback on reaction progress, allowing for precise control over reaction parameters and optimization of yield and selectivity.

Future research in this area may focus on:

In-situ spectroscopy: Utilizing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the concentration of reactants, intermediates, and products directly within the reaction vessel or flow reactor.

Process analytical technology (PAT): Implementing a suite of analytical tools to monitor critical process parameters and quality attributes in real-time, ensuring consistent product quality.

Hyphenated techniques: Combining separation methods like high-performance liquid chromatography (HPLC) with detection methods such as mass spectrometry (MS) for comprehensive analysis of complex reaction mixtures.

These analytical advancements will be instrumental in understanding reaction mechanisms, identifying byproducts, and ensuring the robust and reproducible synthesis of target molecules.

Potential as a Building Block in Supramolecular Chemistry and Materials Science

The unique electronic and structural features of the 1,3-benzodioxole moiety suggest that this compound could serve as a valuable building block in supramolecular chemistry and materials science. The benzodioxole ring can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to the self-assembly of complex supramolecular architectures.

Future research could explore:

Synthesis of functionalized derivatives: Modifying the propyl chain or the aromatic ring to introduce specific functional groups that can direct self-assembly or impart desired properties to the resulting materials.

Formation of liquid crystals: Investigating the potential of derivatives of this compound to form liquid crystalline phases, which have applications in displays and sensors.

Development of novel polymers: Incorporating the benzodioxole unit into polymer backbones to create materials with unique optical, electronic, or thermal properties.

The exploration of this compound in materials science is still in its early stages, but the potential for creating novel functional materials is significant.

Theoretical Insights into Its Chemical Evolution and Transformation Pathways

Computational chemistry and theoretical studies can provide invaluable insights into the reactivity and transformation pathways of chemical compounds. In the context of this compound, theoretical calculations can be used to:

Predict reaction mechanisms: Elucidate the detailed steps of its synthesis and subsequent reactions, including the structures of transition states and intermediates.

Understand stereoselectivity: Model the interactions between reactants and chiral catalysts to predict and explain the stereochemical outcome of asymmetric syntheses.

Calculate spectroscopic properties: Predict NMR, IR, and other spectroscopic data to aid in the characterization of new compounds derived from this compound.

By combining theoretical predictions with experimental results, researchers can gain a deeper understanding of the chemical behavior of this compound, accelerating the discovery of new reactions and applications.

Q & A

Q. What synthetic routes enable access to spirocyclic benzodioxole derivatives?

  • Methodological Answer : Spiro compounds (e.g., spiro[1,3-benzodioxole-2,1'-cyclohexane]) are synthesized via cyclocondensation of ketones with catechol derivatives. Their unique geometry enhances metabolic stability, making them candidates for antitrypanosomal agents .

Notes

  • Depth : Answers integrate synthetic protocols, analytical validation, and mechanistic studies.
  • Advanced vs. Basic : Clear demarcation via methodological complexity (e.g., SAR vs. safety protocols).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.